1-PHENYL-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE
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Overview
Description
1-Phenyl-2-({5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a phenyl group, a triazoloquinoline moiety, and a sulfanyl ethanone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-({5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Triazoloquinoline Moiety: The triazoloquinoline core can be synthesized through the cyclization of appropriate precursors, such as hydrazinyl-thiadiazine with ortho esters under acid-catalyzed conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile, such as a halogenated ethanone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-({5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-({5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-2-({5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(1,2,4-triazol-3-yl)ethanone: Similar structure but lacks the quinoline moiety.
2-Phenyl-1,2,4-triazolo[4,3-a]quinoline: Similar triazoloquinoline core but different substituents.
1-Phenyl-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl)ethan-1-one: Similar structure with fewer methyl groups on the triazoloquinoline moiety.
Uniqueness
1-Phenyl-2-({5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one is unique due to the presence of the 5,7,9-trimethyl substitutions on the triazoloquinoline moiety, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-phenyl-2-[(5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-15(3)20-17(10-13)14(2)11-19-22-23-21(24(19)20)26-12-18(25)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREOQSKJXOWQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC3=NN=C(N32)SCC(=O)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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